molecular formula C21H22N4O5 B6490999 N-[4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)phenyl]acetamide CAS No. 891114-47-9

N-[4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)phenyl]acetamide

Cat. No.: B6490999
CAS No.: 891114-47-9
M. Wt: 410.4 g/mol
InChI Key: ODXJLIPPUMSZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)phenyl]acetamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidin-3-yl group via a carbamoyl bridge. This structure is further connected to a para-substituted phenylacetamide group. The pyrrolidinone moiety may confer conformational rigidity, while the acetamide group could influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-13(26)22-14-2-4-15(5-3-14)23-21(28)24-16-10-20(27)25(12-16)17-6-7-18-19(11-17)30-9-8-29-18/h2-7,11,16H,8-10,12H2,1H3,(H,22,26)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXJLIPPUMSZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes are crucial in the nervous system as they break down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibiting these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the nervous system, leading to enhanced transmission of nerve signals.

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine, thereby enhancing signal transmission in the cholinergic pathway.

Pharmacokinetics

Pharmacokinetic studies of similar compounds, such as peroral sulfonamides, confirm their absorption from the gastrointestinal tract . They are metabolized in the liver and inactive compounds are excreted through bile or feces. This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is an enhanced transmission of nerve signals in the nervous system due to the increased concentration of acetylcholine. This can have various effects on the body, depending on the specific functions of the nerves involved.

Comparison with Similar Compounds

Compound CS-0309467 ()

  • Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine.
  • Key Features: Shares the benzodioxin core but replaces the pyrrolidinone-carbamoyl group with a pyridine ring and a dimethylaminomethylphenyl substituent. The dimethylamino group may increase lipophilicity and influence CNS penetration.

Compounds m, n, o ()

  • Structures: Stereoisomeric peptidomimetics with phenoxyacetamido, hydroxy, and tetrahydro-pyrimidinyl groups.
  • The phenoxyacetamido group may enhance target binding specificity, while the tetrahydro-pyrimidinyl moiety could modulate pharmacokinetics.

Functional Group Analysis

Compound Benzodioxin Pyrrolidinone Pyridine Peptidic Backbone Polar Groups (e.g., Acetamide)
Target Compound Yes Yes No No Yes (Acetamide)
CS-0309467 () Yes No Yes No Yes (Dimethylamino)
Compounds m, n, o () No No No Yes Yes (Hydroxy, Acetamido)

Hypothetical Pharmacological Implications

  • CS-0309467: Pyridine and dimethylamino groups may favor kinase or receptor antagonism, with improved solubility for oral bioavailability.
  • Compounds m, n, o : Peptidomimetic design implies targeting enzymes (e.g., HIV protease or renin), with stereochemistry critical for activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.